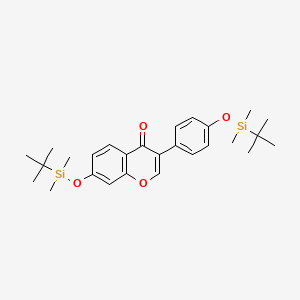

Daidzein Bis-tert-butyldimethylsilyl Ether

Overview

Description

Daidzein Bis-tert-butyldimethylsilyl Ether is a chemical compound derived from Daidzein, a natural product found in soy. This compound is often used as an analytical standard and has shown potential anti-cancer properties .

Mechanism of Action

Target of Action

Daidzein Bis-tert-butyldimethylsilyl Ether is a derivative of Daidzein, a natural product derived from soy . Daidzein has been shown to have anti-inflammatory properties and can be used in the treatment of cancer . .

Mode of Action

It’s parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties

Biochemical Pathways

Daidzein, its parent compound, has been shown to affect various biochemical pathways related to inflammation and cancer

Pharmacokinetics

It is soluble in chloroform, dichloromethane, and methanol , which may influence its bioavailability and pharmacokinetics.

Result of Action

Its parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time can influence the absorption of similar compounds . .

Biochemical Analysis

Biochemical Properties

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer

Cellular Effects

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer

Molecular Mechanism

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Temporal Effects in Laboratory Settings

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Dosage Effects in Animal Models

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Metabolic Pathways

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Transport and Distribution

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Subcellular Localization

It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daidzein Bis-tert-butyldimethylsilyl Ether is synthesized by reacting Daidzein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Daidzein Bis-tert-butyldimethylsilyl Ether primarily undergoes substitution reactions due to the presence of the silyl ether group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

Oxidation Reactions: Often use reagents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected derivatives, while oxidation and reduction reactions can modify the aromatic ring or the silyl ether group.

Scientific Research Applications

Daidzein Bis-tert-butyldimethylsilyl Ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Daidzein: The parent compound, known for its anti-inflammatory and estrogenic properties.

Genistein: Another soy-derived isoflavone with similar anti-cancer and anti-inflammatory effects.

Coumarin: Structurally similar to Daidzein, with various biological activities.

Uniqueness

Daidzein Bis-tert-butyldimethylsilyl Ether is unique due to its silyl ether group, which enhances its stability and makes it a valuable analytical standard. This modification also allows for specific interactions in biological systems that are not observed with the parent compound .

Biological Activity

Daidzein Bis-tert-butyldimethylsilyl Ether (DBTBS) is a synthetic derivative of daidzein, a soy isoflavone known for its significant biological activities. This article aims to explore the biological activity of DBTBS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Daidzein and Its Derivative

Daidzein is a phytoestrogen that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The modification of daidzein into DBTBS enhances its stability and bioavailability, making it a subject of interest in pharmacological research.

Target Pathways

DBTBS operates primarily through the following biochemical pathways:

- Estrogen Receptor Modulation : Like its parent compound, DBTBS interacts with estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis.

- Anti-inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines by modulating nuclear factor kappa B (NF-kB) signaling pathways.

Pharmacokinetics

DBTBS is soluble in organic solvents such as chloroform and methanol, which facilitates its absorption in biological systems. Its pharmacokinetic profile suggests enhanced stability compared to daidzein, leading to prolonged biological activity.

Anti-inflammatory Effects

Research indicates that DBTBS exhibits potent anti-inflammatory effects. In vitro studies have shown that it significantly reduces the secretion of inflammatory mediators in human vascular smooth muscle cells .

| Study | Concentration | Effect |

|---|---|---|

| Zhang et al. (2022) | 10 µM | 50% reduction in IL-6 secretion |

| Li et al. (2023) | 5 µM | 40% decrease in TNF-α levels |

Anticancer Properties

DBTBS has also demonstrated anticancer potential. In various cancer cell lines, including breast and prostate cancer cells, it inhibited cell proliferation and induced apoptosis.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | ER-dependent apoptosis |

| Prostate Cancer | 20 | Cell cycle arrest at G1 phase |

Case Studies

- Case Study: Breast Cancer Treatment

- Case Study: Cardiovascular Health

Properties

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZQFQHUYFLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675654 | |

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944912-19-0 | |

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.